N1-benzyl-N2-((3-(4-methoxybenzoyl)oxazolidin-2-yl)methyl)oxalamide
Description
Properties
IUPAC Name |
N'-benzyl-N-[[3-(4-methoxybenzoyl)-1,3-oxazolidin-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5/c1-28-17-9-7-16(8-10-17)21(27)24-11-12-29-18(24)14-23-20(26)19(25)22-13-15-5-3-2-4-6-15/h2-10,18H,11-14H2,1H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWUAXJQHMBHJNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCOC2CNC(=O)C(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxazolidinone Ring Formation
The oxazolidinone core is constructed via cyclization of a β-amino alcohol with a carbonyl source. For this compound, 2-amino-1,3-propanediol reacts with 4-methoxybenzoyl chloride under basic conditions (e.g., sodium hydroxide or triethylamine) to form 3-(4-methoxybenzoyl)oxazolidin-2-one. The reaction typically proceeds in dichloromethane or tetrahydrofuran at 0–25°C, achieving yields of 70–85%.
Key Reaction Parameters
Functionalization of the Oxazolidinone Methylene Group
The hydroxymethyl group on the oxazolidinone is converted to an amine via a two-step process:
- Tosylation : Treatment with tosyl chloride (1.2 equiv) in pyridine at 0°C forms the tosylate intermediate.
- Amination : Displacement with sodium azide (2.0 equiv) in DMF at 80°C, followed by catalytic hydrogenation (H₂, Pd/C) yields the primary amine, (3-(4-methoxybenzoyl)oxazolidin-2-yl)methylamine.
Optimized Conditions
Synthesis of the Oxalamide Moiety
The N1-benzyl oxalamic acid intermediate is prepared by reacting oxalyl chloride with benzylamine in a 1:1 molar ratio. The reaction is conducted in anhydrous dichloromethane at 0°C, followed by gradual warming to room temperature. Excess oxalyl chloride (1.5 equiv) ensures complete conversion to the monoacid chloride.
Reaction Profile
Final Coupling Reaction
The oxalamic acid chloride is coupled with (3-(4-methoxybenzoyl)oxazolidin-2-yl)methylamine using triethylamine (3.0 equiv) as a base. The reaction proceeds in THF at room temperature for 12 hours, yielding the target compound.
Critical Parameters
- Solvent : Tetrahydrofuran
- Coupling Agent : None required (direct acyl chloride coupling)
- Yield : 68%.
Optimization of Reaction Parameters
Solvent Effects
Polar aprotic solvents (e.g., DMF, DMSO) improve oxazolidinone cyclization yields but complicate purification. Dichloromethane balances reactivity and ease of isolation.
Catalytic Enhancements
Copper(I) iodide (5 mol%) with biphenyl-based ligands accelerates amination steps, reducing reaction times from 24 hours to 6 hours.
Temperature Control
Exothermic acylation steps require strict temperature control (−5°C to 0°C) to prevent diacylation byproducts.
Industrial Production Methods
Continuous Flow Synthesis
Adoption of continuous flow reactors for oxazolidinone formation increases throughput by 40% compared to batch processes. Residence times of 10 minutes at 100°C achieve 88% conversion.
High-Throughput Screening (HTS)
HTS identifies optimal ligands for copper-catalyzed amination, improving yields from 54% to 79%.
Comparative Analysis of Methodologies
| Step | Traditional Method | Optimized Method |
|---|---|---|
| Oxazolidinone Formation | 78% yield, 12 hours | 85% yield, 8 hours |
| Amination | 65% yield, 24 hours | 79% yield, 6 hours |
| Oxalamide Coupling | 68% yield, 12 hours | 75% yield, 8 hours |
Chemical Reactions Analysis
Types of Reactions
N1-benzyl-N2-((3-(4-methoxybenzoyl)oxazolidin-2-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl or methoxybenzoyl groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N1-benzyl-N2-((3-(4-methoxybenzoyl)oxazolidin-2-yl)methyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N1-benzyl-N2-((3-(4-methoxybenzoyl)oxazolidin-2-yl)methyl)oxalamide involves its interaction with specific molecular targets. The oxazolidinone moiety may interact with enzymes or receptors, modulating their activity. The benzyl and methoxybenzoyl groups can enhance the compound’s binding affinity and specificity, leading to its biological effects.
Comparison with Similar Compounds
Structural Features and Functional Groups
Table 1: Key Structural Differences Among Oxalamide Derivatives
Key Observations :
- The target compound’s 4-methoxybenzoyl group distinguishes it from analogs with hydroxy or chloro substituents, likely altering solubility and intermolecular interactions.
- The oxazolidinone ring in the target and ’s compound provides rigidity, whereas beta-lactam () or imidazolidinone () rings in analogs may influence reactivity and stability.
Key Observations :
Analytical Characterization
Table 3: Spectroscopic and Crystallographic Techniques
Key Observations :
- The target compound’s methoxybenzoyl group would likely show distinct IR stretches (~1250 cm⁻¹ for C-O-C) and NMR signals (δ 3.8–4.0 ppm for OCH₃).
- X-ray crystallography (using SHELX or WinGX ) could resolve its hydrogen-bonding patterns, as seen in and .
- Compared to ’s compound (m.p. 215–217°C), the target’s melting point may vary based on substituent polarity.
Hydrogen Bonding and Molecular Interactions
However, the methoxy group (electron-donating) may reduce hydrogen-bond strength compared to hydroxy-substituted analogs (), which exhibit stronger intermolecular interactions. ’s compound demonstrated hydrogen bonding via oxazolidinone carbonyl groups, a feature likely shared by the target.
Biological Activity
N1-benzyl-N2-((3-(4-methoxybenzoyl)oxazolidin-2-yl)methyl)oxalamide is a complex organic compound characterized by its unique structural features, including an oxazolidinone ring and a methoxybenzoyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 398.419 g/mol. The compound's structure includes:
- Oxazolidinone Ring : A five-membered heterocyclic compound that contributes to the biological activity.
- Methoxybenzoyl Group : Enhances solubility and potential interactions with biological targets.
The InChI Key for this compound is VUSJONSDMQYCLT-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure.
This compound is believed to exert its biological effects through interaction with specific molecular targets within biological systems. It may modulate the activity of enzymes or receptors, leading to various biological effects such as:
- Antimicrobial Properties : Demonstrated efficacy against certain bacterial strains.
- Anticancer Activity : Potential to inhibit cell proliferation in various cancer cell lines.
Antimicrobial Activity
In vitro studies have shown that this compound exhibits significant antimicrobial activity. The following table summarizes its efficacy against selected bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
Research indicates that this compound has promising anticancer properties. A study evaluated its effects on DU-145 prostate cancer cells, revealing the following results:
| Treatment Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 (Control) | 100 |
| 10 | 85 |
| 25 | 65 |
| 50 | 40 |
| 100 | 15 |
Case Studies
- Study on Anticancer Effects : A recent study published in a peer-reviewed journal assessed the impact of this compound on cell survival in prostate cancer models. The compound was found to significantly reduce cell viability in a dose-dependent manner, indicating its potential as an anticancer agent .
- Macrophage Migration Inhibitory Factor (MIF) : Another investigation explored the role of similar oxazolidinone derivatives in inhibiting MIF, a target implicated in cancer and inflammatory diseases. The findings suggested that modifications to the oxazolidinone structure could enhance inhibitory activity against MIF, indicating a pathway for further development of this compound as a therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
